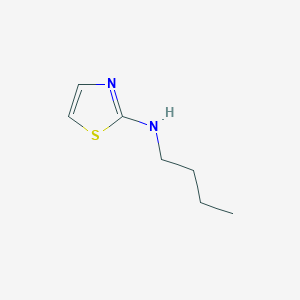
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-
描述
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylbenzaldehyde and pyrrole-2,5-dione.
Condensation Reaction: The aldehyde group of 4-bromo-3-methylbenzaldehyde reacts with the pyrrole-2,5-dione under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反应分析
Types of Reactions
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
科学研究应用
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and specialty compounds.
作用机制
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammation or cancer progression.
相似化合物的比较
Similar Compounds
- 4-bromo-3-methylphenol
- 4-bromo-3-methylacetophenone
- 4-bromo-3-methylbenzaldehyde
Uniqueness
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)- is unique due to its specific structural features, such as the combination of a bromine atom, a methyl group, and a pyrrole-2,5-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
406224-21-3 |
|---|---|
分子式 |
C11H8BrNO2 |
分子量 |
266.09 g/mol |
IUPAC 名称 |
1-(4-bromo-3-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-7-6-8(2-3-9(7)12)13-10(14)4-5-11(13)15/h2-6H,1H3 |
InChI 键 |
CMTNTOFWPRCRJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2C(=O)C=CC2=O)Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Iodopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8797966.png)





![4-Chloro-2-ethylthieno[3,2-d]pyrimidine](/img/structure/B8798020.png)

